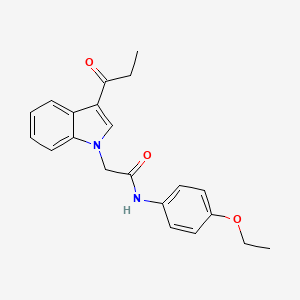![molecular formula C23H15N3O7S B11573773 methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate](/img/structure/B11573773.png)
methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate is a complex organic compound with a molecular formula of C23H15N3O7S This compound is known for its intricate structure, which includes a chromeno-pyrrol core, a thiazole ring, and a nitrophenyl group
Métodos De Preparación
The synthesis of methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromeno-pyrrol core: This step involves the cyclization of appropriate starting materials under specific conditions to form the chromeno-pyrrol core.
Introduction of the thiazole ring: The thiazole ring is introduced through a reaction involving thioamide derivatives.
Attachment of the nitrophenyl group: The nitrophenyl group is attached via a nitration reaction using nitric acid.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Análisis De Reacciones Químicas
Methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl and nitrophenyl groups, using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, the nitrophenyl group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 4-methyl-2-[1-(3-aminophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate: This compound has an amino group instead of a nitro group, which may result in different reactivity and biological activity.
Methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-oxazole-5-carboxylate: This compound has an oxazole ring instead of a thiazole ring, which may affect its chemical properties and applications.
Propiedades
Fórmula molecular |
C23H15N3O7S |
|---|---|
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H15N3O7S/c1-11-20(22(29)32-2)34-23(24-11)25-17(12-6-5-7-13(10-12)26(30)31)16-18(27)14-8-3-4-9-15(14)33-19(16)21(25)28/h3-10,17H,1-2H3 |
Clave InChI |
ZNROSZIGFFOGJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-(1,3-Benzothiazol-2-YL)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enenitrile](/img/structure/B11573697.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11573713.png)
![5-Amino-8-(2-fluorophenyl)-9-oxo-11-phenyl-8H,9H,10H,11H,12H-quinolino[1,2-A]quinazoline-7-carbonitrile](/img/structure/B11573717.png)
![methyl 4-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B11573724.png)

![7-Methyl-1-[4-(methylsulfanyl)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573735.png)
![3,6-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11573737.png)
![N-(2-methylpropyl)-2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzamide](/img/structure/B11573741.png)
![N-[1-methyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11573748.png)
![methyl phenyl({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)acetate](/img/structure/B11573758.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573760.png)
![3-methyl-N,6-bis(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11573781.png)
![prop-2-en-1-yl 2-[3,9-dioxo-1-(thiophen-2-yl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11573783.png)
![N',N'-dimethyl-N-(8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)propane-1,3-diamine](/img/structure/B11573786.png)
